Cas no 4671-98-1 (2-(piperidin-4-ylidene)acetic acid)

2-(Piperidin-4-ylidene)acetic acid is a versatile heterocyclic compound featuring a piperidine core with an exocyclic double bond to an acetic acid moiety. This structure imparts unique reactivity, making it valuable as a building block in organic synthesis, particularly for pharmaceuticals and agrochemicals. The compound's bifunctional nature allows for selective modifications at both the piperidine nitrogen and the carboxylic acid group, enabling diverse derivatization. Its rigid yet flexible scaffold is advantageous in drug design, offering potential for bioactivity modulation. The compound is typically handled under controlled conditions due to its sensitivity, and purity is critical for reproducible synthetic outcomes. Suitable for research applications requiring precise molecular frameworks.
2-(piperidin-4-ylidene)acetic acid structure
4671-98-1 structure
Product Name:2-(piperidin-4-ylidene)acetic acid
CAS No:4671-98-1
MF:C7H11NO2
MW:141.167742013931
MDL:MFCD11506215
CID:2119190
PubChem ID:15565784
Update Time:2025-11-02

2-(piperidin-4-ylidene)acetic acid Chemical and Physical Properties

Names and Identifiers

    • Piperidin-4-ylidene-acetic acid
    • 2-piperidin-4-ylideneacetic acid
    • 2-(piperidin-4-ylidene)acetic acid
    • 4671-98-1
    • CS-0271932
    • DTXSID80574375
    • AKOS006323956
    • DTXCID00525147
    • SCHEMBL8359251
    • DB-070751
    • EN300-814363
    • 2-(4-piperidinylidene)acetic acid
    • SB37263
    • PIPERIDIN-4-YLIDENE-ACETICACID
    • (Piperidin-4-ylidene)acetic acid
    • MDL: MFCD11506215
    • Inchi: 1S/C7H11NO2/c9-7(10)5-6-1-3-8-4-2-6/h5,8H,1-4H2,(H,9,10)
    • InChI Key: JJFAECSHCUBLPC-UHFFFAOYSA-N
    • SMILES: OC(/C=C1/CCNCC/1)=O

Computed Properties

  • Exact Mass: 141.078978594Da
  • Monoisotopic Mass: 141.078978594Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.5
  • Topological Polar Surface Area: 49.3Ų

2-(piperidin-4-ylidene)acetic acid Pricemore >>

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2-(piperidin-4-ylidene)acetic acid Suppliers

Amadis Chemical Company Limited
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(CAS:4671-98-1)2-(piperidin-4-ylidene)acetic acid
Order Number:A1037734
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:02
Price ($):693.0
Email:sales@amadischem.com

Additional information on 2-(piperidin-4-ylidene)acetic acid

Exploring the Versatile Applications and Properties of 2-(Piperidin-4-ylidene)acetic Acid (CAS No. 4671-98-1)

In the realm of organic chemistry, 2-(piperidin-4-ylidene)acetic acid (CAS No. 4671-98-1) stands out as a compound of significant interest due to its unique structural features and broad applicability. This compound, characterized by its piperidine ring and acetic acid moiety, has garnered attention in pharmaceutical research, material science, and synthetic chemistry. Its CAS number 4671-98-1 serves as a crucial identifier for researchers and industry professionals seeking detailed information about its properties and applications.

The molecular structure of 2-(piperidin-4-ylidene)acetic acid combines a six-membered nitrogen-containing heterocycle with a carboxylic acid functional group, making it a valuable intermediate in organic synthesis. This structural duality enables it to participate in various chemical reactions, including condensation, cyclization, and amide formation. Recent studies highlight its potential as a building block for pharmaceutical intermediates, particularly in the development of novel drug candidates targeting neurological disorders and metabolic diseases.

One of the most searched questions regarding this compound relates to its synthesis method. Typically, 2-(piperidin-4-ylidene)acetic acid can be prepared through the Knoevenagel condensation of piperidin-4-one with malonic acid derivatives, followed by decarboxylation. This process has been optimized in recent years to improve yield and purity, addressing another common query about purification techniques for CAS No. 4671-98-1. Researchers often employ recrystallization from ethanol-water mixtures or chromatography for final purification.

The physicochemical properties of this compound contribute significantly to its utility. With a molecular weight of 155.18 g/mol and the presence of both basic (piperidine nitrogen) and acidic (carboxylic acid) functional groups, it exhibits interesting pH-dependent behavior. This amphoteric nature makes 2-(piperidin-4-ylidene)acetic acid particularly useful in buffer systems and as a ligand in metal coordination chemistry. Analytical techniques such as HPLC analysis and mass spectrometry are commonly employed to characterize this compound, addressing another frequent search topic among analytical chemists.

In pharmaceutical applications, the interest in CAS 4671-98-1 has surged due to its potential as a precursor for CNS-active compounds. The piperidine scaffold is prevalent in many neuroactive drugs, and modification with the acetic acid moiety offers opportunities to modulate blood-brain barrier penetration. Recent patent literature reveals derivatives of this compound being explored for their neuroprotective effects and potential in treating neurodegenerative conditions, aligning with current healthcare trends focusing on brain health and aging populations.

Material science has also benefited from applications of 2-(piperidin-4-ylidene)acetic acid. Its ability to form stable complexes with various metals has led to investigations into its use as a chelating agent in catalyst systems and as a component in functional materials. The compound's thermal stability, often queried in technical discussions, has been measured up to 200°C, making it suitable for certain high-temperature applications in polymer chemistry and coatings technology.

From a commercial perspective, the market availability of CAS No. 4671-98-1 has expanded in recent years to meet growing research demand. Suppliers typically offer this compound in various purity grades (98%, 99%) and packaging options, from gram-scale for laboratory use to kilogram quantities for industrial applications. Quality control parameters, including residual solvent levels and heavy metal content, represent important considerations for buyers, as reflected in frequent search queries about specification sheets for this chemical.

Environmental and safety aspects of 2-(piperidin-4-ylidene)acetic acid have also become prominent discussion points. While not classified as hazardous under current regulations, proper handling procedures including the use of personal protective equipment and adequate ventilation are recommended. The compound's biodegradability profile and ecotoxicity data have been subjects of recent studies, responding to increasing industry focus on green chemistry principles and sustainable chemical practices.

Innovative research directions for this compound include its potential in asymmetric synthesis and as a chiral auxiliary. The piperidine ring's conformational flexibility allows for interesting stereochemical control in synthetic transformations. Recent publications have explored its use in constructing complex molecular architectures, particularly in the synthesis of natural product analogs and bioactive heterocycles, areas that consistently rank high in chemical literature searches.

Analytical challenges associated with 2-(piperidin-4-ylidene)acetic acid frequently appear in scientific forums. The compound's UV-Vis absorption characteristics, important for HPLC method development, show maximum absorption around 210-220 nm. NMR spectroscopic data (particularly 1H and 13C spectra) are often requested by researchers working with this material for structural confirmation and purity assessment purposes.

The future outlook for CAS 4671-98-1 appears promising, with ongoing research exploring novel derivatives and applications. Current trends in drug discovery favoring nitrogen-containing heterocycles suggest sustained interest in this compound's pharmaceutical potential. Additionally, its utility in materials science and as a specialty chemical intermediate continues to expand, ensuring its relevance across multiple scientific disciplines. As research progresses, we anticipate new discoveries that will further enhance our understanding and utilization of this versatile compound.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:4671-98-1)2-(piperidin-4-ylidene)acetic acid
A1037734
Purity:99%
Quantity:1g
Price ($):693.0
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